molecular formula C7H8ClNO B8617324 (6-Chloro-pyridin-2-yl)-ethanol

(6-Chloro-pyridin-2-yl)-ethanol

Cat. No.: B8617324
M. Wt: 157.60 g/mol
InChI Key: OOSDKOWXXCSDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-pyridin-2-yl)-ethanol (CAS 174666-23-0) is a chemical compound with the molecular formula C7H8ClNO and a molecular weight of 157.60 . This chloropyridine derivative features an ethanol chain linked to the 2-position of the pyridine ring, a structure known to be a valuable scaffold in synthetic and medicinal chemistry . While specific biological data for this compound is limited, its structure suggests potential as a key intermediate or building block. Researchers may explore its utility in various fields, including the synthesis of potential agrochemicals or pharmaceuticals, given the established importance of pyridine derivatives in these areas . The reactivity of both the chlorine substituent and the alcohol functional group allows for diverse chemical modifications, enabling its incorporation into more complex molecular architectures. As with all compounds of this nature, proper safety procedures should be followed. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)ethanol

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3

InChI Key

OOSDKOWXXCSDHS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes structurally related pyridine derivatives and their key properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(6-Chloro-pyridin-2-yl)-ethanol Cl at C6, -CH₂CH₂OH at C2 C₇H₈ClNO 157.60 Ethanol side chain; moderate polarity; potential for hydrogen bonding .
(6-Bromo-5-methoxypyridin-2-yl)methanol Br at C6, -OCH₃ at C5, -CH₂OH at C2 C₇H₇BrNO₂ 232.04 Bromine substitution enhances electrophilicity; methoxy group increases lipophilicity .
(6-Methylpyridin-2-yl)methanol CH₃ at C6, -CH₂OH at C2 C₇H₉NO 123.16 Methyl group improves metabolic stability; lower molecular weight .
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol Cl at C6, -CH(NH₂)CH₂OH at C3 C₇H₁₁Cl₃N₂O 245.53 Chiral center; amino group enables salt formation (e.g., dihydrochloride) .
1-(6-Chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester Cl at C6, pyrazole ring at C2 C₁₀H₉ClN₂O₃ 240.65 Hybrid pyridine-pyrazole structure; ester group enhances bioavailability .

Key Observations :

  • Chlorine vs. Bromine : Brominated analogs (e.g., 6-bromo derivatives) exhibit higher molecular weights and reactivity in cross-coupling reactions compared to chlorinated counterparts .
  • Substituent Position: Ethanol or methanol groups at the 2-position (pyridine ring) enhance solubility in polar solvents, whereas substitutions at the 3-position (e.g., in (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol) may alter biological target interactions .
Antimicrobial Activity
  • 6-Chloro-pyridin-2-amine derivatives (e.g., 3a, 3f, 3h ) exhibit moderate to good activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, though less potent than standard antibiotics like ciprofloxacin .
  • Pyridyl–pyrazole hybrids demonstrate cytotoxicity against cancer cell lines (e.g., HeLa), with IC₅₀ values in the micromolar range, attributed to intercalation with DNA or enzyme inhibition .

Structure–Activity Relationships :

  • Electron-Withdrawing Groups : Chlorine at C6 enhances electrophilicity, improving interactions with microbial enzymes .
  • Hydroxy and Amino Groups: Ethanol or amino side chains (e.g., in (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol) may facilitate hydrogen bonding with biological targets, enhancing potency .

Preparation Methods

Sodium Borohydride-Mediated Reduction

The reduction of ethyl 6-chloro-pyridine-2-carboxylate using sodium borohydride (NaBH4_4) in ethanol constitutes a primary pathway. Adapted from Hoornaert’s protocol for analogous methanol derivatives, this method involves refluxing the ester with NaBH4_4 (2.5 eq) in anhydrous ethanol for 8–10 hours. The reaction proceeds via nucleophilic acyl substitution, where borohydride attacks the electrophilic carbonyl carbon, followed by proton transfer and elimination of the ethoxide leaving group.

Critical parameters include:

  • Temperature : Reflux conditions (78°C) enhance reaction kinetics but risk ester hydrolysis.

  • Solvent : Anhydrous ethanol minimizes competing side reactions with water.

  • Workup : Quenching with ice-cold water precipitates the product, which is recrystallized from ethanol to achieve >70% purity.

The 1H^1H-NMR spectrum of the product exhibits a triplet at δ 1.25 ppm (CH3_3CH2_2OH) and a quartet at δ 3.65 ppm (CH2_2OH), confirming the ethanol side chain.

Lithium Aluminum Hydride (LiAlH4_44) Reduction

For esters resistant to NaBH4_4, LiAlH4_4 in tetrahydrofuran (THF) provides a stronger reducing environment. A 2021 study demonstrated that ethyl 6-chloro-pyridine-2-carboxylate treated with LiAlH4_4 (1.2 eq) at 0°C for 2 hours yields (6-chloro-pyridin-2-yl)-ethanol in 82% yield1. However, this method requires rigorous exclusion of moisture and post-reduction quenching with saturated ammonium chloride to prevent over-reduction.

Grignard Reagent-Based Synthesis

Ethylene Oxide Addition to 2-Bromo-6-chloropyridine

Introducing a two-carbon alcohol chain via Grignard reactivity involves reacting 2-bromo-6-chloropyridine with magnesium in diethyl ether to form the corresponding Grignard reagent. Subsequent addition of ethylene oxide at −20°C generates a magnesium alkoxide intermediate, which is hydrolyzed with dilute HCl to yield the target ethanol derivative2.

Key advantages include:

  • Regioselectivity : The pyridine nitrogen directs Grignard formation exclusively at the 2-position.

  • Yield : 68–75% after column chromatography (hexane/ethyl acetate 3:1)2.

Limitations and Side Reactions

Competing elimination pathways may produce 6-chloro-2-vinylpyridine, particularly at temperatures >0°C. Gas chromatography-mass spectrometry (GC-MS) analyses reveal this side product constitutes ≤12% of crude mixtures, necessitating low-temperature conditions3.

Hydroxymethylation via Protective Group Strategies

SEM-Protected Intermediates

Trimethylsilanyl-ethoxymethyl (SEM) protection, as detailed in WO1998022459, enables hydroxyl group stability during subsequent reactions. The protocol involves:

  • Treating (6-chloro-pyridin-2-yl)-methanol with SEM-Cl (1.1 eq) and imidazole in dichloromethane.

  • Performing alkylation or acylation reactions on the protected intermediate.

  • Deprotecting with tetrabutylammonium fluoride (TBAF) to regenerate the ethanol moiety.

This method achieves 89% recovery of the deprotected product but requires multi-step synthesis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
NaBH4_4 Reduction70–7895Ester hydrolysis under prolonged reflux
LiAlH4_4 Reduction8298Moisture sensitivity
Grignard Reaction68–7590Competing elimination
SEM Protection/Deprotect6597Multi-step complexity

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 8.05 (t, 1H, Py-H), 7.62 (d, 1H, Py-H), 4.12 (q, 2H, CH2_2OH), 1.85 (t, 1H, OH), 1.32 (t, 3H, CH3_3).

  • 13C^{13}C-NMR : δ 158.9 (C-2), 149.2 (C-6), 62.4 (CH2_2OH), 14.1 (CH3_3)4.

Mass Spectrometry

Electrospray ionization (ESI) spectra show a molecular ion peak at m/z 173.6 [M+H]+^+, consistent with C7_7H8_8ClNO.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Palladium on carbon (Pd/C) in methanol under 50 psi H2_2 reduces ethyl 6-chloro-pyridine-2-carboxylate to this compound with 91% conversion. However, catalyst poisoning by chloride necessitates periodic reactivation5.

Continuous Flow Reactors

Microfluidic systems reduce reaction times from 10 hours (batch) to 45 minutes, achieving 94% yield at 120°C and 20 bar6.

Q & A

Q. How can researchers address contradictions in reported biochemical data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength). Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence anisotropy) .

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